![molecular formula C18H14FN5O B2797792 5-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895094-25-4](/img/structure/B2797792.png)
5-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H14FN5O and its molecular weight is 335.342. The purity is usually 95%.
BenchChem offers high-quality 5-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Psychological Disorders
Oxadiazole derivatives, including 1,2,4-oxadiazoles, have been synthesized through various strategies, showing potential in treating psychological disorders such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. The synthesis approaches offer insights into developing new molecules with oxadiazole moieties for combating mental health issues, emphasizing the need for molecules with superior efficacy and minimal side effects (Saxena et al., 2022).
Biological Activities
The biological activities of oxadiazole derivatives extend to antimicrobial, anticancer, and anti-inflammatory effects. These derivatives can be further modified to synthesize more effective and potent drugs, highlighting their importance in drug discovery. The antimicrobial, anticancer, and anti-inflammatory activities of oxadiazoles, particularly the 1,3,4-oxadiazole moiety, demonstrate their significant therapeutic potential (Jalhan et al., 2017).
Pharmacological Properties
The favorable physical, chemical, and pharmacokinetic properties of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives increase their pharmacological activity. They have been shown to exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, underscoring their role as biologically active units in therapeutic compounds (Wang et al., 2022).
Therapeutic Worth
The structural feature of 1,3,4-oxadiazole rings facilitates effective binding with different enzymes and receptors through weak interactions, leading to a wide range of bioactivities. These derivatives are being used extensively for treating various ailments, highlighting their enormous development value in medicinal chemistry (Verma et al., 2019).
Advanced Material Applications
Apart from pharmacological applications, oxadiazole derivatives are explored in advanced material applications such as plastic scintillators. These materials, incorporating oxadiazole-based luminescent dyes, show promising properties for electronics, microelectronics, and membrane technology, indicating the versatility of oxadiazole derivatives beyond the biomedical field (Salimgareeva & Kolesov, 2005).
Eigenschaften
IUPAC Name |
5-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-11-7-9-13(10-8-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-6-4-3-5-14(15)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWHSQPTCRLFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2797709.png)
![(6-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2797710.png)
![5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid](/img/structure/B2797711.png)
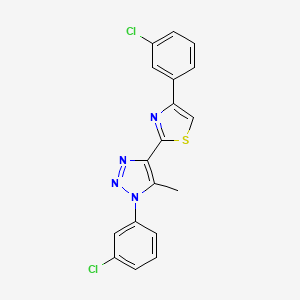

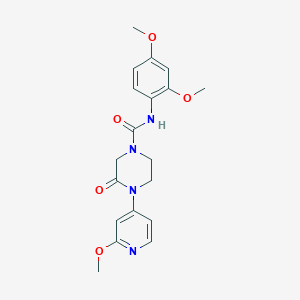
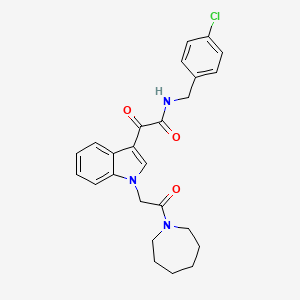
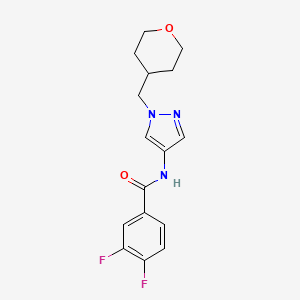
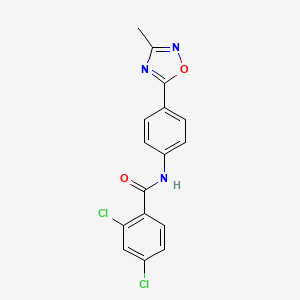
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797724.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile](/img/no-structure.png)
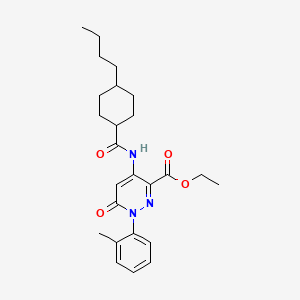
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B2797730.png)
![4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile](/img/structure/B2797731.png)